molecular formula Cl6K2Ru B12512289 Dipotassium ruthenium(4+) hexachloride CAS No. 11103-70-1

Dipotassium ruthenium(4+) hexachloride

Cat. No.: B12512289
CAS No.: 11103-70-1
M. Wt: 392.0 g/mol
InChI Key: XOLNQIIEFUNTQC-UHFFFAOYSA-H
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Description

Dipotassium ruthenium(4+) hexachloride, with the chemical formula K₂RuCl₆, is a coordination compound where ruthenium is in the +4 oxidation state. It belongs to the class of hexachlorometallates, characterized by an octahedral geometry around the central metal atom. This compound is often referred to as potassium hexachlororuthenate(IV) and is used in catalysis, electrochemistry, and materials science due to its redox-active properties . Its IUPAC name, dipotassium hexachlororuthenate(IV), reflects the stoichiometry of potassium ions (K⁺) balancing the hexachlororuthenate(IV) anion [RuCl₆]²⁻. Key identifiers include PubChem CID 135116865 and EC Number 245-381-6 .

Properties

IUPAC Name

dipotassium;ruthenium(4+);hexachloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLNQIIEFUNTQC-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6K2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276496
Record name dipotassium ruthenium(4+) hexachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23013-82-3, 11103-70-1
Record name Potassium hexachlororuthenate(IV)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dipotassium ruthenium(4+) hexachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • Precursor Preparation : Dissolve ruthenium trichloride (RuCl₃) in concentrated hydrochloric acid (HCl, 37% w/w) to form a homogeneous solution.
  • Cation Introduction : Add potassium chloride (KCl) to the solution while maintaining a Ru:KCl molar ratio of 1:2.
  • Hydrothermal Treatment : Transfer the mixture to a Teflon-lined autoclave and heat at 160°C for 48 hours under autogenous pressure.
  • Crystallization : Cool the autoclave slowly to room temperature, yielding black crystals of K₂RuCl₆.

Key Parameters

Parameter Value/Condition Impact on Product
Temperature 160°C Ensures complete oxidation of Ru³⁺ to Ru⁴⁺
Reaction Time 48 hours Maximizes crystal growth and purity
HCl Concentration 37% w/w Stabilizes [RuCl₆]²⁻ complex
KCl:RuCl₃ Ratio 2:1 (molar) Achieves stoichiometric K₂RuCl₆ formation

Yield : ~69% based on RuCl₃.

Precipitation and Calcination Method

A multi-step process involving intermediate precipitation and thermal decomposition is described in patent CN103223493B. This approach is optimized for producing high-purity Ru powders but can be adapted for K₂RuCl₆ synthesis.

Procedure

  • Solvation : Dissolve RuCl₃ in hydrochloric acid (8–12 M) to form a solution with Ru concentration of 45–55 g/L.
  • Precipitation : Add ammonium chloride (NH₄Cl) to precipitate ammonium hexachlororuthenate(IV) [(NH₄)₂RuCl₆]. Heat the solution to 90–100°C and stir for 1–4 hours.
  • Centrifugal Filtration : Separate the precipitate using a centrifuge at 900–1000 rpm for 10–30 minutes.
  • Drying : Oven-dry the precipitate at 150–200°C for 16–18 hours.
  • Ball Milling : Grind the dried product in a planetary ball mill at 380–410 rpm for 15–25 minutes.
  • Calcination : Perform multi-stage calcination:
    • 435–460°C for 2.5–3.5 hours (decomposition of organics).
    • 630–660°C for 2.5–3.5 hours (chloride stabilization).
    • 730–770°C for 1.5–2.5 hours (crystallization).

Critical Factors

Stage Purpose Temperature Range (°C) Time (hours)
Precipitation Form (NH₄)₂RuCl₆ intermediate 90–100 1–4
Calcination (Stage 1) Remove organic residues 435–460 2.5–3.5
Calcination (Stage 2) Stabilize chloride ligands 630–660 2.5–3.5
Calcination (Stage 3) Final crystallization 730–770 1.5–2.5

Yield : ~85% for (NH₄)₂RuCl₆ intermediate.

Purification via Cation Exchange

Patent EP2998275A1 outlines a purification strategy for RuCl₃, adaptable for K₂RuCl₆ isolation.

Steps

  • Dissolution : Dissolve crude K₂RuCl₆ in HCl (8–12 M) at 80–100°C .
  • pH Adjustment : Neutralize the solution to pH 0–2 using NaOH.
  • Cation Exchange : Pass the solution through a resin column to remove impurities.
  • Crystallization : Evaporate the eluate to recrystallize K₂RuCl₆.

Advantages

  • Purity Enhancement : Removes unreacted KCl and residual Ru³⁺ species.
  • Scalability : Suitable for industrial production.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield (%)
Hydrothermal Synthesis High crystallinity, scalable Requires autoclave equipment 69
Precipitation/Calcination High purity, multi-stage control Labor-intensive, long processing time 85
Oxidative Chlorination Direct RuCl₃ → RuCl₆²⁻ conversion Risk of RuCl₄ formation, low yield N/A
Cation Exchange Effective impurity removal Requires additional purification steps >90

Structural and Spectroscopic Characterization

K₂RuCl₆ exhibits distinct structural and optical properties critical for validation:

X-Ray Diffraction

  • Crystal System : Cubic (e.g., K₂RuCl₆: Fm3m space group).
  • Lattice Parameter : ~9.64 Å (comparable to K₂ReCl₆).

UV-Vis Spectroscopy

  • LMCT Band : Absorption maxima at 735 nm (K₂RuCl₆), attributed to ligand-to-metal charge transfer.

Chemical Reactions Analysis

Types of Reactions

Dipotassium ruthenium(4+) hexachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like chlorine gas and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium compounds, while reduction reactions may produce lower oxidation state ruthenium complexes .

Scientific Research Applications

Dipotassium ruthenium(4+) hexachloride, also known as Potassium hexachlororuthenate(IV), is an organometallic compound with diverse applications in scientific research, industry, and various chemical processes .

Scientific Research Applications

  • Catalysis: Potassium hexachlororuthenate(IV) is extensively used as a catalyst in chemical synthesis reactions, especially in the oxidation of alcohols and aldehydes. It facilitates the conversion of these compounds into other substances like carboxylic acids and ketones.
  • Enzyme Mechanisms and Interactions: It is valuable in studying biological systems, particularly for investigating enzyme mechanisms and interactions. The compound can inhibit or activate enzymes by binding to their active or allosteric sites, which leads to changes in their catalytic activity. This binding can either stabilize or destabilize enzyme-substrate complexes, affecting the overall rate of biochemical reactions. Furthermore, potassium hexachlororuthenate(IV) can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
  • Biochemical Reactions: Potassium hexachlororuthenate(IV) plays a significant role in biochemical reactions, especially in catalysis and redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in oxidation-reduction reactions, facilitating the transfer of electrons between molecules, which is crucial in processes such as the breakdown of organic molecules and the synthesis of complex compounds.

Industrial Applications

  • Ruthenium-based Materials Production: Potassium hexachlororuthenate(IV) is used in the production of ruthenium-based materials and as a precursor for synthesizing ruthenium nanoparticles and ruthenium(III) oxide.
  • Platinum Industry: Ammonium hexachlororuthenate(IV), a related compound, is used within the platinum industry as a means of recovering and purifying ruthenium via a substitution reaction and precipitation in a strong hydrochloric acid medium .

Chemical Properties and Action

  • Solubility: Potassium hexachlororuthenate(IV) is soluble in water, alcohol, and acetone, making it versatile for various applications in chemical synthesis and biological research.
  • Molecular Mechanism: The molecular mechanism of action involves its ability to bind to biomolecules and alter their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity.
  • Environmental Influence: The action, efficacy, and stability of Potassium Hexachlororuthenate(IV) can be influenced by various environmental factors. For instance, the compound is known to be soluble in water, alcohol, and acetone.

Mechanism of Action

The mechanism by which dipotassium ruthenium(4+) hexachloride exerts its effects involves its interaction with various molecular targets. In biological systems, ruthenium complexes can bind to DNA, proteins, and other biomolecules, leading to changes in cellular processes. These interactions can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares K₂RuCl₆ with structurally analogous hexachlorometallates:

Compound Name Formula Metal Oxidation State Molecular Weight (g/mol) Structure Key Applications
Dipotassium ruthenium(4+) hexachloride K₂RuCl₆ +4 Not provided Octahedral Catalysis, electrochemical studies
Tripotassium hexachlororuthenate(III) K₃RuCl₆ +3 Not provided Octahedral Photocatalysis, synthetic chemistry
Disodium hexachloroplatinate(IV) hexahydrate Na₂PtCl₆·6H₂O +4 561.87 (anhydrous) Octahedral Platinum refining, electroplating
Rhenium oxytetrachloride ReOCl₄ +5 344.07 Distorted octahedral Intermediate in Re chemistry

Notes:

  • K₃RuCl₆ (ruthenium(III)) differs in oxidation state and potassium ion count, affecting redox behavior and solubility .
  • Na₂PtCl₆·6H₂O shares the +4 oxidation state but involves platinum, which has distinct ligand field stabilization energy and catalytic applications .

Research Findings

  • Catalytic Activity : K₂RuCl₆ outperforms K₃RuCl₆ in oxidation reactions due to Ru(IV)'s higher electrophilicity .
  • Magnetic Properties : Ru(IV) in K₂RuCl₆ exhibits paramagnetism, whereas Pt(IV) in Na₂PtCl₆·6H₂O is diamagnetic, reflecting differences in d-electron configurations .
  • Technetium Hexachloride: Unlike rhenium, technetium forms TcCl₆, suggesting anomalies in chloride stability trends between second- and third-row transition metals .

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